3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(Dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a dibenzofuran moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of Dibenzofuran-3-ylamine: This intermediate can be synthesized by nitration of dibenzofuran followed by reduction of the nitro group to an amine.
Condensation Reaction: The dibenzofuran-3-ylamine is then reacted with isatin (1H-indole-2,3-dione) under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to improve yield and reduce reaction time.
Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency and safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which 3-(dibenzo[b,d]furan-3-ylimino)-1,3-dihydro-2H-indol-2-one exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure lacking the indole moiety.
Indole-2-one: Lacks the dibenzofuran moiety but shares the indole core.
Uniqueness
Structural Complexity: The combination of dibenzofuran and indole moieties provides unique electronic and steric properties.
Properties
Molecular Formula |
C20H12N2O2 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-dibenzofuran-3-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C20H12N2O2/c23-20-19(15-6-1-3-7-16(15)22-20)21-12-9-10-14-13-5-2-4-8-17(13)24-18(14)11-12/h1-11H,(H,21,22,23) |
InChI Key |
NXNCVDVDSKCQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C(=O)N2 |
Origin of Product |
United States |
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